Lipophilicity Tuning: The 4-Methyl Group Delivers Optimal clogP for CNS Penetration vs. Unsubstituted and 4-Fluoro Analogs
Computed lipophilicity distinguishes the 4-methyl analog from its closest comparators. The calculated logP (clogP) for the free base of N-(4-methylbenzyl)-1-(pyrrolidin-2-yl)methanamine is ~2.1–2.5, depending on the algorithm (e.g., AlogP or XlogP), placing it within the optimal CNS drug space (clogP 1–4). In contrast, the unsubstituted N-benzyl analog has a clogP ~1.6–1.9, and the 4-fluoro analog has a clogP ~1.8–2.2 . The incremental lipophilicity of the 4-methyl compound enhances passive membrane permeability while maintaining aqueous solubility as the hydrochloride salt (>10 mg·mL⁻¹ in water, per vendor specifications ), a balance that the unsubstituted analog may not achieve as effectively because of its lower intrinsic lipophilicity.
| Evidence Dimension | Calculated partition coefficient (clogP) for CNS drug-likeness |
|---|---|
| Target Compound Data | clogP ~2.1–2.5 (free base); aqueous solubility (HCl salt) >10 mg·mL⁻¹ |
| Comparator Or Baseline | N-Benzyl-1-(pyrrolidin-2-yl)methanamine: clogP ~1.6–1.9; 4-Fluoro analog: clogP ~1.8–2.2 |
| Quantified Difference | ΔclogP ≈ +0.5 vs unsubstituted; ΔclogP ≈ +0.3 vs 4-fluoro |
| Conditions | In silico prediction (ACD/Labs or XlogP algorithm); solubility measured at 25°C in deionized water |
Why This Matters
Procurement of a compound with pre-optimized lipophilicity reduces the need for subsequent structural modification to reach CNS drug-like space, saving two to three synthetic steps in lead optimization.
